
Deacylkétoconazole
Vue d'ensemble
Description
Deacylketoconazole is a derivative of Ketoconazole . It is primarily used as an antifungal medication to treat fungal infections . It is more active against Plasmodium falciparum than Ketoconazole .
Chemical Reactions Analysis
The specific chemical reactions involving Deacylketoconazole are not detailed in the search results .
Applications De Recherche Scientifique
Activité antifongique
Le Deacylkétoconazole a montré une activité antifongique significative. Il est particulièrement efficace contre Candida albicans et Candida tropicalis, avec des valeurs de MIC50 de 31 μg/mL et 62 μg/mL, respectivement. Ceci en fait un candidat potentiel pour le traitement des infections fongiques causées par ces souches .
Propriétés antibactériennes
Ce composé présente également une activité antibactérienne contre Staphylococcus aureus, avec un MIC50 de 25 μM. Sa capacité à combattre les infections bactériennes ajoute à sa polyvalence en tant qu'agent antimicrobien .
Potentiel antimalarique
Le this compound est notablement plus actif contre Plasmodium falciparum que son composé parent, le kétoconazole, ce qui en fait un agent prometteur pour la thérapie antimalarique. Son efficacité accrue pourrait conduire à des traitements plus efficaces contre le paludisme .
Cytotoxicité dans les hépatocytes
Des recherches indiquent que le this compound a un effet cytotoxique dose-dépendant sur les cellules HepaRG dérivées du foie humain. Ceci suggère des applications potentielles dans l'étude de l'hépatotoxicité et des troubles liés au foie .
Biodisponibilité orale
En tant que métabolite actif par voie orale du kétoconazole, la biodisponibilité du this compound le rend adapté à l'administration orale, ce qui est avantageux pour la conformité du patient et les régimes thérapeutiques .
Outil de recherche en pharmacologie
Enfin, en tant que dérivé du kétoconazole, le this compound sert d'outil de recherche précieux dans les études pharmacologiques pour comprendre les mécanismes d'action de composés similaires.
Chaque application présente une voie unique pour l'exploration scientifique et l'utilisation thérapeutique potentielle. La polyvalence du this compound dans divers domaines souligne son importance dans la recherche médicale.
MedChemExpress - Deacylketoconazole ResearchGate - Activity of Ketoconazole and Its Plasmodium Candida MedChemExpress - Deacylketoconazole Oral Bioavailability
Mécanisme D'action
Target of Action
Deacylketoconazole is an orally active metabolite of Ketoconazole . It exhibits antifungal and antibacterial activity . It is more active against Plasmodium falciparum than Ketoconazole . The primary targets of Deacylketoconazole are likely to be similar to those of Ketoconazole, which include the inhibition of steroidogenic enzymes and the interaction with 14-α-sterol demethylase, a cytochrome P-450 enzyme necessary for the conversion of lanosterol to ergosterol .
Mode of Action
Deacylketoconazole interacts with its targets, primarily steroidogenic enzymes and 14-α-sterol demethylase, to inhibit their function . This results in the inhibition of cortisol production in the case of steroidogenic enzymes , and increased fungal cellular permeability due to reduced amounts of ergosterol present in the fungal cell membrane in the case of 14-α-sterol demethylase .
Biochemical Pathways
The affected biochemical pathways primarily involve the synthesis of cortisol and ergosterol. By inhibiting steroidogenic enzymes, Deacylketoconazole disrupts the synthesis of cortisol, a hormone that plays a crucial role in the body’s response to stress . By interacting with 14-α-sterol demethylase, it prevents the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane .
Result of Action
The molecular and cellular effects of Deacylketoconazole’s action include the disruption of cortisol synthesis and the increase in fungal cellular permeability. This leads to the symptomatic treatment of conditions like endogenous Cushing’s syndrome and the effective combat against fungal infections .
Safety and Hazards
Orientations Futures
While the specific future directions for Deacylketoconazole are not mentioned in the search results, there are general trends in drug delivery systems that could potentially apply . These include the development of active targeting and multi-functional drug delivery systems via bioorthogonal chemistry .
Analyse Biochimique
Biochemical Properties
Deacylketoconazole interacts with various enzymes and proteins in biochemical reactions. As a derivative of Ketoconazole, it likely shares similar biochemical properties. Ketoconazole’s primary antiandrogenic mechanism involves the inhibition of several enzymes necessary for the conversion of cholesterol to steroid hormones .
Cellular Effects
Deacylketoconazole, like Ketoconazole, may influence cell function by interacting with cellular signaling pathways and affecting gene expression. Ketoconazole has been found to inhibit hydroxylation of deoxycortisol, leading to diminished cortisol production . This can result in symptomatic adrenal insufficiency, presenting with hyponatremia, hyperkalemia, hypotension, lethargy, depression, and malaise .
Molecular Mechanism
The molecular mechanism of Deacylketoconazole likely mirrors that of Ketoconazole. Ketoconazole works by causing holes to appear in the fungus’s cell membrane, causing the contents to leak out and killing the fungus .
Temporal Effects in Laboratory Settings
While specific studies on Deacylketoconazole’s temporal effects in laboratory settings are limited, it’s important to monitor serum concentrations of similar drugs to guide and monitor dosing changes, evaluate efficacy or potential toxicity, and assess antibiotic penetration into other body fluids .
Dosage Effects in Animal Models
It’s crucial to understand that the effects of drugs can vary with different dosages in animal models .
Metabolic Pathways
Deacylketoconazole, like other drugs, is likely involved in phase I and phase II metabolic reactions. Phase I reactions introduce or unmask a hydrophilic group, while phase II reactions conjugate the drug with a polar molecule to increase its water solubility .
Transport and Distribution
The transport and distribution of Deacylketoconazole within cells and tissues would depend on factors such as tissue/organ blood flow, the ability of the drug to passively diffuse across cell membranes, and its extent of binding to plasma protein and tissue sites .
Subcellular Localization
The subcellular localization of Deacylketoconazole is not well-documented. The subcellular localization of a drug can affect its activity or function. For instance, RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Deacylketoconazole can be achieved through a multi-step process that involves the conversion of Ketoconazole to Deacylketoconazole.", "Starting Materials": [ "Ketoconazole", "Sodium borohydride", "Hydrochloric acid", "Methanol", "Acetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Ketoconazole is reduced to its corresponding alcohol using sodium borohydride in methanol.", "The alcohol is then dehydrated to form an enol using hydrochloric acid in methanol.", "The enol is then acetylated using acetic anhydride in methanol to form the corresponding acetate.", "The acetate is then hydrolyzed using sodium hydroxide in water to form Deacylketoconazole." ] } | |
Numéro CAS |
67914-61-8 |
Formule moléculaire |
C24H26Cl2N4O3 |
Poids moléculaire |
489.4 g/mol |
Nom IUPAC |
1-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine |
InChI |
InChI=1S/C24H26Cl2N4O3/c25-18-1-6-22(23(26)13-18)24(16-29-10-7-28-17-29)32-15-21(33-24)14-31-20-4-2-19(3-5-20)30-11-8-27-9-12-30/h1-7,10,13,17,21,27H,8-9,11-12,14-16H2/t21-,24-/m1/s1 |
Clé InChI |
LOUXSEJZCPKWAX-ZJSXRUAMSA-N |
SMILES isomérique |
C1CN(CCN1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
SMILES canonique |
C1CN(CCN1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Apparence |
Solid powder |
| 67914-61-8 | |
Pictogrammes |
Acute Toxic; Health Hazard; Environmental Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
de-N-acetylketoconazole deacetylated ketoconazole deacylketoconazole R 39 519 R 39519 R-39519 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


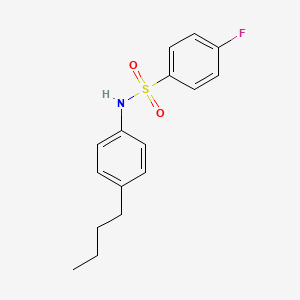
![1-[1,3-Di(carbazol-9-yl)propan-2-yloxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1669874.png)
![10-[4-(Dimethylamino)-5,6-dihydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-2-[3-(3,3-dimethyloxiran-2-yl)-2-methyloxiran-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B1669877.png)
![10-[3-(dimethylamino)-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-3-hydroxy-2-methyl-3,4-dihydro-2H-pyran-6-yl]-2-[3-(3,3-dimethyloxiran-2-yl)-2-methyloxiran-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B1669878.png)
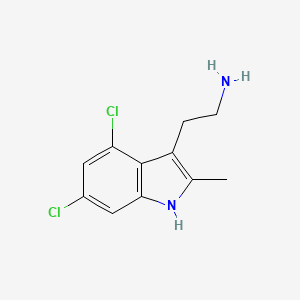
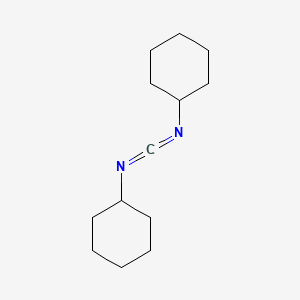
![2-[(4-methylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B1669885.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B1669886.png)
![N'-[4-[[4-[Hydroxybis[4-(trifluoromethyl)phenyl]methyl]-1-piperidinyl]methyl]phenyl]-N,N-dimethyl-urea](/img/structure/B1669889.png)
![(5E)-1-(3-chloro-4-methylphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1669891.png)
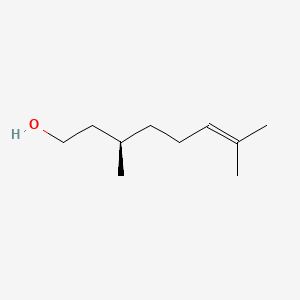

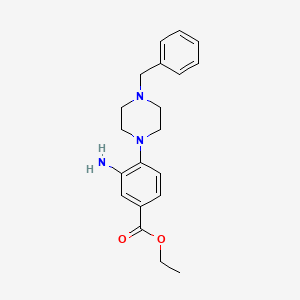
![2-[4-bromo-2-(10-methyl-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-9-yl)phenoxy]acetic acid](/img/structure/B1669895.png)
